molecular formula C11H19NO4 B6630525 (2R)-3,3-dimethyl-2-(oxolane-3-carbonylamino)butanoic acid

(2R)-3,3-dimethyl-2-(oxolane-3-carbonylamino)butanoic acid

Cat. No. B6630525
M. Wt: 229.27 g/mol
InChI Key: RWJWLTNUECKKFK-MQWKRIRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-3,3-dimethyl-2-(oxolane-3-carbonylamino)butanoic acid, also known as DMOB, is a synthetic compound that has been extensively studied for its potential use in scientific research. DMOB is a derivative of butanoic acid and is classified as an amino acid analog. It has been found to have a wide range of applications in various fields of study, including biochemistry, molecular biology, and pharmacology.

Mechanism of Action

The exact mechanism of action of (2R)-3,3-dimethyl-2-(oxolane-3-carbonylamino)butanoic acid is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the biosynthesis of certain amino acids. This leads to a disruption in the metabolic pathways of cancer cells, ultimately leading to cell death. (2R)-3,3-dimethyl-2-(oxolane-3-carbonylamino)butanoic acid has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
(2R)-3,3-dimethyl-2-(oxolane-3-carbonylamino)butanoic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the biosynthesis of amino acids, including aspartate aminotransferase and glutamate dehydrogenase. (2R)-3,3-dimethyl-2-(oxolane-3-carbonylamino)butanoic acid has also been found to inhibit the activity of histone acetyltransferases, which play a key role in gene expression and chromatin remodeling.

Advantages and Limitations for Lab Experiments

One advantage of using (2R)-3,3-dimethyl-2-(oxolane-3-carbonylamino)butanoic acid in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation of using (2R)-3,3-dimethyl-2-(oxolane-3-carbonylamino)butanoic acid is its relatively high cost compared to other compounds. Additionally, (2R)-3,3-dimethyl-2-(oxolane-3-carbonylamino)butanoic acid has a short half-life in vivo, which limits its potential use as a therapeutic agent.

Future Directions

There are several potential future directions for the study of (2R)-3,3-dimethyl-2-(oxolane-3-carbonylamino)butanoic acid. One area of research could focus on the development of more efficient synthesis methods for (2R)-3,3-dimethyl-2-(oxolane-3-carbonylamino)butanoic acid, which could lead to a reduction in cost and increased availability. Other potential areas of research could include the identification of other diseases that (2R)-3,3-dimethyl-2-(oxolane-3-carbonylamino)butanoic acid may be effective in treating, as well as the development of more potent derivatives of (2R)-3,3-dimethyl-2-(oxolane-3-carbonylamino)butanoic acid with improved pharmacological properties.

Synthesis Methods

The synthesis of (2R)-3,3-dimethyl-2-(oxolane-3-carbonylamino)butanoic acid involves a multi-step process that starts with the reaction of 3-hydroxybutyric acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with oxolane-3-amino acid to produce the (2R)-3,3-dimethyl-2-(oxolane-3-carbonylamino)butanoic acid molecule. The purity of the final product can be improved through recrystallization or chromatography.

Scientific Research Applications

(2R)-3,3-dimethyl-2-(oxolane-3-carbonylamino)butanoic acid has been extensively studied for its potential use in scientific research, particularly in the field of cancer biology. It has been found to have anticancer properties and has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. (2R)-3,3-dimethyl-2-(oxolane-3-carbonylamino)butanoic acid has also been studied for its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes.

properties

IUPAC Name

(2R)-3,3-dimethyl-2-(oxolane-3-carbonylamino)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)8(10(14)15)12-9(13)7-4-5-16-6-7/h7-8H,4-6H2,1-3H3,(H,12,13)(H,14,15)/t7?,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJWLTNUECKKFK-MQWKRIRWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)NC(=O)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](C(=O)O)NC(=O)C1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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